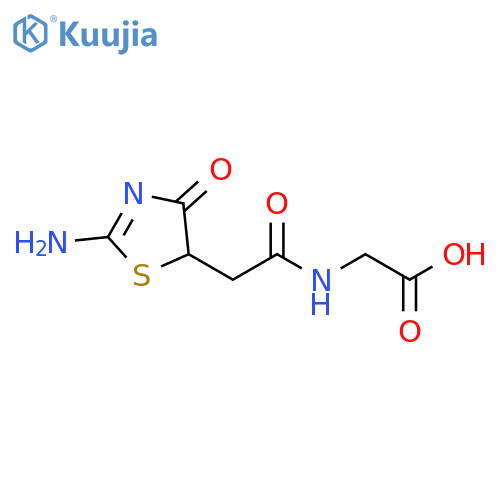Cas no 622353-39-3 (2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid)

622353-39-3 structure
商品名:2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid
2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid
- 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid
- Glycine, N-[(2-amino-4,5-dihydro-4-oxo-5-thiazolyl)acetyl]- (9CI)
- 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)acetic acid
- MFCD04505073
- 622353-39-3
- AKOS000267616
- SR-01000087554-1
- 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic Acid
- AB00674634-01
- AP-906/42288172
- AKOS016089600
- SR-01000087554
- {[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}acetic acid
- F1553-0122
-
- インチ: 1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)
- InChIKey: QKFXDAWDCWLXSL-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CNC(CC1SC(N)=NC1=O)=O
計算された属性
- せいみつぶんしりょう: 231.03137695g/mol
- どういたいしつりょう: 231.03137695g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 密度みつど: 1.82±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 3.37±0.10(Predicted)
2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1553-0122-5μmol |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1553-0122-5mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1553-0122-4mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1553-0122-2μmol |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1553-0122-1mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| A2B Chem LLC | AO88986-1mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 1mg |
$245.00 | 2024-04-19 | ||
| Life Chemicals | F1553-0122-2mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1553-0122-3mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
622353-39-3 (2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid) 関連製品
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
